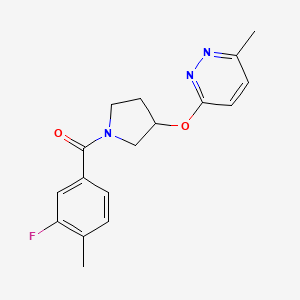

![molecular formula C8H9N3S B2729204 Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl- CAS No. 97249-51-9](/img/structure/B2729204.png)

Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

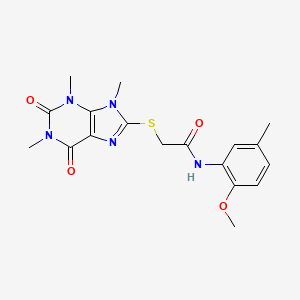

Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl- is a useful research compound. Its molecular formula is C8H9N3S and its molecular weight is 179.24. The purity is usually 95%.

BenchChem offers high-quality Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Optical Sensors

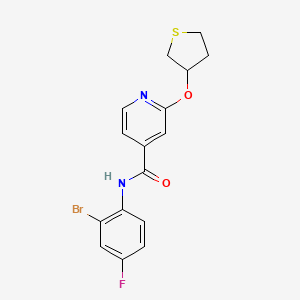

Thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl- and its derivatives play a significant role in the domain of organic chemistry, especially in the development of heterocyclic compounds. These compounds are extensively utilized as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. The ability of pyrimidine derivatives, closely related to thiazolopyridines, to act as exquisite sensing materials alongside a range of biological functions is noteworthy. They have been applied in creating sensors that exhibit both coordination and hydrogen bond formation capabilities, making them excellent candidates for sensing probes (Jindal & Kaur, 2021).

Biological and Pharmacological Properties

The unique structural features of thiazolopyridines, including thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl-, contribute to their diverse biological effects. These compounds are known for their analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. Furthermore, they demonstrate significant antidiabetic, antibacterial, anti-tuberculosis actions, and potential in treating sexual dysfunction. Their inhibition of integrally linked kinase suggests a role in managing hyperproliferative disorders. Notably, derivatives containing the α-amino phosphonate residue at the 2 position of the basic heterocycle have shown remarkable anticancer effects, highlighting their potential in directed synthesis of new physiologically active substances (Chaban, 2015).

Chemical and Synthetic Applications

Thiazolopyridines, including thiazolo[4,5-c]pyridin-2-amine, N,N-dimethyl-, serve as essential scaffolds in synthetic chemistry, facilitating the development of novel compounds with potential biological activities. Their versatility in synthesis methodologies, such as annelation of thiazolidine or thiazole cycle to the pyridine ring, underscores their utility in the chemical industry. The exploration of solid media carriers and domino reactions for synthesizing thiazolopyridines points to ongoing innovation in creating compounds with enhanced pharmacological properties (Chaban, 2015).

Wirkmechanismus

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it might affect the electron transport chain in mitochondria .

Result of Action

Related compounds have shown a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Eigenschaften

IUPAC Name |

N,N-dimethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-11(2)8-10-6-5-9-4-3-7(6)12-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCBSJULVGCERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2729122.png)

![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2729126.png)

![2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2729127.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B2729140.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2729141.png)